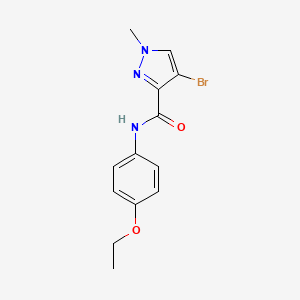

![molecular formula C12H12N4S3 B5515215 5-[(1,3-benzothiazol-2-ylthio)methyl]-N-ethyl-1,3,4-thiadiazol-2-amine](/img/structure/B5515215.png)

5-[(1,3-benzothiazol-2-ylthio)methyl]-N-ethyl-1,3,4-thiadiazol-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

- 5-[(1,3-benzothiazol-2-ylthio)methyl]-N-ethyl-1,3,4-thiadiazol-2-amine is a compound that has garnered attention in scientific research due to its unique structure and potential properties.

Synthesis Analysis

- The synthesis of similar compounds involves cyclization processes and the use of catalysts like manganese(II) nitrate or acetate, which facilitate the formation of the thiadiazole ring through the loss of H2O or H2S molecules (Dani et al., 2013).

Molecular Structure Analysis

- The structure of these compounds is stabilized through intramolecular and intermolecular hydrogen bonding. They often crystallize in a monoclinic system, and their geometrical parameters can be optimized using Density Functional Theory (DFT) methods (Dani et al., 2013).

Chemical Reactions and Properties

- These compounds undergo various chemical reactions, including condensation processes, to form new derivatives with different substituents. These reactions are significant for modifying the chemical properties and potential applications of the compounds (Asiri & Khan, 2010).

Physical Properties Analysis

- The physical properties, such as the crystalline structure and hydrogen bonding patterns, are crucial in determining the stability and reactivity of these compounds. X-ray crystallography is often used for detailed structural analysis (Dani et al., 2013).

Chemical Properties Analysis

- The chemical properties of these compounds are influenced by their molecular structure. The presence of functional groups like thiadiazole and benzothiazole contributes to their potential reactivity and interactions with other molecules. Studies often focus on understanding these interactions and how they impact the overall properties of the compound (El-Emam et al., 2020).

科学的研究の応用

Synthesis and Structural Analysis

- Research has detailed the synthesis and characterization of thiadiazole derivatives, highlighting the importance of intramolecular and intermolecular hydrogen bonding in stabilizing their structures. The use of manganese(II) catalyzed reactions for the synthesis of these compounds has been reported, which underscores a methodological advancement in the synthesis of thiadiazole derivatives (R. Dani et al., 2013).

Antiproliferative and Antimicrobial Properties

- Thiadiazole cores are recognized for their pharmacological potential, particularly in anticancer and antimicrobial applications. Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine have shown DNA protective abilities against oxidative mixtures and strong antimicrobial activity, suggesting their potential in developing new therapeutic strategies (M. Gür et al., 2020).

Anticancer Activity

- The potential of benzothiazole (BT) derivatives as anticancer agents has been a subject of study, with various substitutions on the BT scaffold modulating antitumor properties. This area of research highlights the therapeutic potential of thiadiazole and benzothiazole derivatives in oncology, pointing towards their role in the development of new anticancer drugs (Derya Osmaniye et al., 2018).

Cytotoxicity and Immunocompetent Cell Effects

- The evaluation of novel thiadiazole derivatives for cytotoxicity and their effects on immunocompetent cells provides insight into their potential immunomodulatory properties. This research avenue opens up potential applications in developing therapeutic agents that could modulate immune responses (A. Mavrova et al., 2009).

Fluorescence and Emissive Properties

- The study of thiadiazole derivatives for their photoluminescence properties, including fluorescence effects influenced by molecular aggregation and charge transfer, suggests applications in materials science, particularly in the development of fluorescent probes and materials for optoelectronic devices (S. Demir et al., 2019).

作用機序

Benzothiazole derivatives displayed antibacterial activity by inhibiting the dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .

Safety and Hazards

将来の方向性

The development of novel antibiotics to control resistance problems is crucial . Benzothiazole derivatives are of great interest due to their wide range of biological activities and medicinal applications . The finding of the present review will be beneficial for the researchers in the development of novel antibacterial molecules based on benzothiazole moiety .

特性

IUPAC Name |

5-(1,3-benzothiazol-2-ylsulfanylmethyl)-N-ethyl-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4S3/c1-2-13-11-16-15-10(19-11)7-17-12-14-8-5-3-4-6-9(8)18-12/h3-6H,2,7H2,1H3,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEIZIZSQAOYZSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NN=C(S1)CSC2=NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-N-ethyl-1,3,4-thiadiazol-2-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

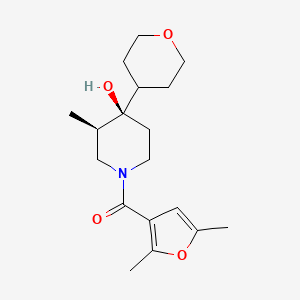

![2-(dimethylamino)-N-[(3R*,4S*)-1-(methylsulfonyl)-4-propyl-3-pyrrolidinyl]nicotinamide](/img/structure/B5515136.png)

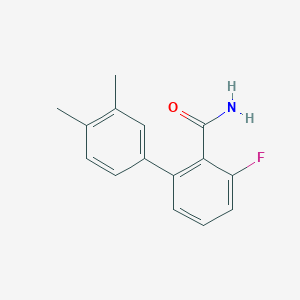

![(4S)-1-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol](/img/structure/B5515146.png)

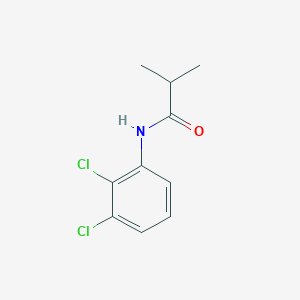

![4-chloro-N-{[(4-ethoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5515156.png)

![N-1,2,3-benzothiadiazol-5-yl-N'-[2-(1-cyclohexen-1-yl)ethyl]urea](/img/structure/B5515174.png)

![1-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]pyrrolidine](/img/structure/B5515186.png)

![8-{4-[(2-fluorobenzyl)oxy]benzoyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5515195.png)

![7-ethyl-2,3-dimethyl-6-phenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B5515208.png)

![2-(3,4-dimethoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5515214.png)

![6-{[(3S)-3-(dimethylamino)azepan-1-yl]carbonyl}-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B5515222.png)

![4-(cyclopentyloxy)-N'-[(5-methyl-2-furyl)methylene]benzohydrazide](/img/structure/B5515225.png)